2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol
Description
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is a structurally complex small molecule featuring a piperidine core substituted with a propan-2-ol group at the 4-position and a pyridine ring at the 1-position. The pyridine moiety is further substituted with a 3-chloro group and a 5-(6,7-dimethoxyquinolin-4-yl) substituent. This compound’s design integrates pharmacophores associated with kinase inhibition, such as the quinoline scaffold (known for binding to ATP pockets) and the piperidine-propan-2-ol motif, which enhances solubility and conformational flexibility .
Properties
Molecular Formula |
C24H28ClN3O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[1-[3-chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C24H28ClN3O3/c1-24(2,29)16-6-9-28(10-7-16)23-19(25)11-15(14-27-23)17-5-8-26-20-13-22(31-4)21(30-3)12-18(17)20/h5,8,11-14,16,29H,6-7,9-10H2,1-4H3 |
InChI Key |
XRXHUWALKWYNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN(CC1)C2=C(C=C(C=N2)C3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol generally involves multi-step organic transformations starting from commercially available or easily synthesized precursors. The key synthetic strategy includes:
- Formation of the quinoline moiety : Typically synthesized via substitution reactions on 6,7-dimethoxyquinoline derivatives.
- Functionalization of the pyridine ring : Introduction of the 3-chloro substituent and connection to the quinoline at the 5-position.
- Construction of the piperidine ring : Coupling the pyridinyl intermediate with a piperidine derivative.
- Attachment of the propan-2-ol group : Usually introduced via nucleophilic substitution or reductive amination on the piperidine nitrogen or carbon centers.
One documented approach involves the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with a functionalized allylic iodide, using metallic indium in anhydrous dimethylformamide (DMF) at ambient temperature to form key intermediates, which are then elaborated to the target compound.
Reaction Conditions and Reagents
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Allylation | Functionalized allylic iodide, metallic indium | Anhydrous DMF | Ambient (20-25 °C) | Forms quinoline-pyridine intermediate |
| 2 | Substitution | Chlorinating agents or nucleophiles | Various (e.g., dichloromethane) | Variable | Introduces chloro group or substitutes it |
| 3 | Coupling | Piperidine derivatives | Organic solvents | Mild heating | Forms piperidinyl linkage |
| 4 | Hydroxylation/Reductive amination | Hydroxylating agents or reducing agents (e.g., NaBH4) | Alcoholic solvents | 0-50 °C | Introduces propan-2-ol moiety |
Chemical Reaction Analysis
Types of Reactions Involved
- Oxidation : The quinoline moiety can be oxidized to quinoline N-oxides using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reduction of the quinoline ring to tetrahydroquinoline derivatives is possible using sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution : The chloro substituent on the pyridine ring is reactive towards nucleophiles (amines, thiols, alkoxides) under basic conditions, enabling derivatization.
- Coupling Reactions : Formation of the piperidine ring linkage typically involves nucleophilic substitution or reductive amination steps.
Major Products and Derivatives
The principal products obtained from these reactions include:
- Quinoline N-oxides (oxidation products).
- Tetrahydroquinoline derivatives (reduction products).
- Substituted quinoline and pyridine derivatives (via nucleophilic substitution).
- Piperidinyl-propan-2-ol derivatives (final target compound).
Data Table: Molecular and Chemical Information
| Property | Description |
|---|---|
| Molecular Formula | C24H28ClN3O3 |
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C24H28ClN3O3/c1-24(2,29)16-6-9-28(10-7-16)23-19(25)11-15(14-27-23)17-5-8-26-20-13-22(31-4)21(30-3)12-18(17)20/h5,8,11-14,16,29H,6-7,9-10H2,1-4H3 |
| InChI Key | XRXHUWALKWYNJN-UHFFFAOYSA-N |
Perspectives from Varied Sources
- Patent literature (e.g., WO2014188453A2) provides insight into novel synthetic processes and reaction optimizations for quinoline derivatives structurally related to the target compound.
- Scientific articles emphasize the compound’s chemical reactivity and potential for derivatization, highlighting its role in drug development pipelines.
- Comparative analysis with similar quinoline-based compounds underscores the unique combination of functional groups in the title compound, which confers distinct pharmacological and chemical properties.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol has several scientific research applications:
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Propan-2-ol Motifs
2-(Piperidin-4-yl)propan-2-ol Derivatives (PI3Kδ Inhibitors)
A series of 2-(piperidin-4-yl)propan-2-ol derivatives, such as those reported in , were synthesized as selective PI3Kδ inhibitors. These compounds feature a pyrazolo[1,5-a]pyrimidine scaffold substituted with the piperidine-propan-2-ol group. Key differences from the target compound include:
- Scaffold: Pyrazolo[1,5-a]pyrimidine vs. quinoline-pyridine hybrid in the target compound.
- Substituents : The absence of chloro and methoxy groups in the pyridine ring.
- Activity: These derivatives showed IC50 values <100 nM for PI3Kδ with >10-fold selectivity over other PI3K isoforms. The target compound’s quinoline moiety may enhance binding affinity due to increased planar rigidity and π-π interactions .
Table 1: Comparison of Key Features
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol
This compound (CAS 3337-46-0) shares the propan-2-ol core but diverges significantly in substitution:
- Structure: Two pyridin-4-yl groups and a phenyl group replace the quinoline and chloro-pyridine motifs.
- Physicochemical Properties : Higher hydrogen bond acceptors (4 vs. 5 in the target compound) and lower lipophilicity (logP ~2.5 vs. estimated ~3.8 for the target) due to the absence of chloro and methoxy groups .
Propan-2-ol Derivatives with Heterocyclic Substitutions
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol
- Structure: Features a pyrimidine ring substituted with a chloro group and an amino-propan-2-ol chain.
- Key Differences: Smaller molecular weight (187.63 g/mol) and simpler structure compared to the target compound’s fused quinoline system .
Table 2: Physicochemical Properties
Implications of Structural Modifications
- Quinoline vs. Pyridine/Pyrimidine: The 6,7-dimethoxyquinoline in the target compound likely enhances target binding through extended aromatic stacking and hydrogen bonding via methoxy groups, compared to simpler pyridine derivatives .
Biological Activity
The compound 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, synthesizing findings from diverse studies, including structure-activity relationships, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features multiple pharmacologically relevant moieties:
- Quinoline : Known for its broad range of biological activities, including antimalarial and anticancer properties.
- Pyridine : Often associated with neuroactive compounds and enzyme inhibitors.
- Piperidine : Linked to various pharmacological effects, including analgesic and antipsychotic activities.
Anticancer Activity
Research indicates that quinoline derivatives exhibit promising anticancer properties. A study evaluating several quinoline-based compounds demonstrated that they could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer types, suggesting potent activity against tumor growth .
Antimicrobial Effects
The antimicrobial potential of quinoline derivatives has been widely documented. For instance, derivatives with similar structures have been evaluated for their antibacterial and antifungal activities. The compound under discussion has not been directly tested but is hypothesized to possess similar properties due to the presence of the quinoline moiety. In vitro studies have shown that related compounds can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential pathway for further exploration .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research on related piperidine derivatives has shown strong inhibitory activity against AChE, suggesting that our compound may exhibit similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several possible pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer proliferation and neurotransmission.
- Induction of Apoptosis : Quinoline derivatives often activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways critical for tumor growth and metastasis.
Case Studies
Several case studies illustrate the biological relevance of quinoline derivatives:
- Anticancer Studies : A series of synthesized quinoline derivatives were tested against various cancer cell lines, showing significant inhibition rates (IC50 values ranging from 0.5 to 10 µM) depending on the structural modifications made .
- Antimicrobial Tests : In a comparative study, quinoline-based compounds demonstrated effective inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
- Neuroprotective Effects : Research on piperidine derivatives has indicated their potential in alleviating symptoms associated with neurodegenerative diseases by inhibiting AChE activity .
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- Spectroscopic Analysis : Use H and C NMR to confirm proton and carbon environments, comparing chemical shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw). Mass spectrometry (HRMS) can verify the molecular ion peak .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving bond lengths and angles.
- InChI/SMILES Cross-Validation : Compare experimental data with the canonical SMILES and InChI provided in chemical databases (e.g., PubChem) to ensure consistency .
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
- Methodological Answer :
- Key Steps :
Coupling of the quinoline and pyridine moieties via Suzuki-Miyaura cross-coupling.
Piperidine ring introduction using reductive amination.
Final hydroxylation under controlled pH (e.g., using ammonium acetate buffer, pH 6.5) to stabilize intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor purity via HPLC (≥95% by area normalization).
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., quinoline-based kinase inhibitors).
- Assay Types :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM).
- Cellular Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%).
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring affect biological activity?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis.
- Activity Comparison : Test isomers in parallel assays (e.g., binding affinity using SPR or ITC).
- Structural Analysis : Correlate activity differences with molecular docking simulations (e.g., AutoDock Vina) to identify stereospecific binding pockets .
Q. What strategies are effective in identifying and characterizing metabolites of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Terminate reactions at timed intervals with acetonitrile.
- LC-MS/MS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect metabolites via high-resolution tandem MS (e.g., Q-TOF).
- Data Interpretation : Compare fragmentation patterns with predicted Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Source Investigation :
- Verify compound purity (HPLC, elemental analysis).
- Replicate assays under standardized conditions (e.g., cell passage number, serum batch).
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability.
- Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blot for target protein modulation).
Q. What computational approaches predict this compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Generate 3D structures from SMILES (Open Babel) and dock into protein active sites (PDB IDs: e.g., kinase domains).
- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bonding networks.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., quinoline’s planar ring for π-π stacking) .
Q. How can solubility challenges be addressed in formulation studies?
- Methodological Answer :
- Co-Solvents : Test PEG-400 or Cremophor EL (10-20% v/v) in aqueous buffers.
- Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) and assess solubility via phase-solubility diagrams.
- Salt Formation : Screen with hydrochloric or citric acid to improve crystallinity and dissolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
